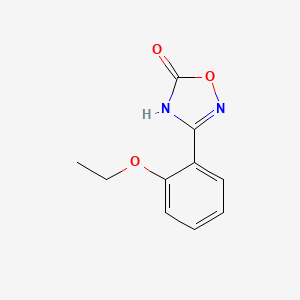

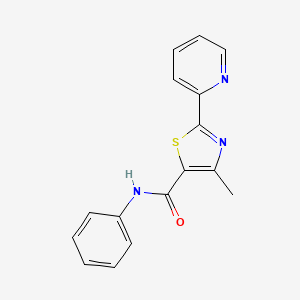

![molecular formula C11H7F3N2O2 B2778694 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid CAS No. 1285240-06-3](/img/structure/B2778694.png)

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid, also known as TFMI, is a chemical compound that has been studied extensively for its potential applications in scientific research. TFMI is a heterocyclic compound that contains both an imidazole ring and a carboxylic acid group, making it a versatile molecule with a range of potential uses.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid:

Pharmaceutical Development

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive molecules. Researchers have explored its use in creating novel drugs with improved efficacy and reduced side effects .

Antimicrobial Agents

This compound has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a promising candidate for developing new antimicrobial agents .

Catalysis in Organic Synthesis

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid is used as a catalyst in various organic synthesis reactions. Its trifluoromethyl group enhances its catalytic activity, making it effective in facilitating reactions such as cross-coupling, oxidation, and reduction. This application is crucial for the efficient production of complex organic molecules .

Material Science

In material science, this compound is utilized to develop advanced materials with unique properties. Its incorporation into polymers and other materials can enhance thermal stability, mechanical strength, and chemical resistance. These materials have applications in electronics, aerospace, and other high-performance industries .

Agricultural Chemistry

The compound has been explored for its potential use in agricultural chemistry. It can be used to develop new agrochemicals, such as herbicides and pesticides, that are more effective and environmentally friendly. Its unique chemical properties allow for targeted action against pests and weeds while minimizing harm to crops .

Medicinal Chemistry

In medicinal chemistry, 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid serves as a building block for designing new therapeutic agents. Its ability to interact with various biological targets makes it valuable in the development of drugs for treating diseases such as cancer, inflammation, and neurological disorders .

Biochemical Research

In biochemical research, 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid is used as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows it to bind selectively to specific biological molecules, providing insights into their function and aiding in the development of new biochemical assays.

These applications highlight the versatility and importance of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid in various scientific fields. Its unique chemical properties make it a valuable tool for researchers across multiple disciplines.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Mécanisme D'action

Target of Action

The primary target of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid is nitric oxide synthase . Nitric oxide synthase is an enzyme that catalyzes the production of nitric oxide, a molecule involved in various physiological and pathological processes in the body.

Mode of Action

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid acts as a potent inhibitor of nitric oxide synthase . By inhibiting this enzyme, the compound reduces the production of nitric oxide, thereby modulating the physiological and pathological processes that nitric oxide is involved in.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

The inhibition of nitric oxide synthase by 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid can lead to a reduction in the levels of nitric oxide in the body. This can have various effects at the molecular and cellular level, depending on the specific physiological or pathological process involved. For instance, it has been found to reduce manifestations of stress in an animal model, similar to the effects of fluoxetine .

Propriétés

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-4-9(7)16-5-8(10(17)18)15-6-16/h1-6H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUFVLAMJXKAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

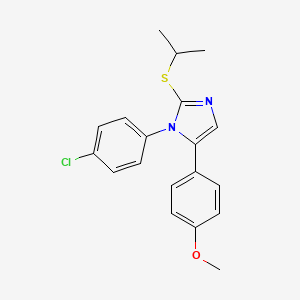

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2778612.png)

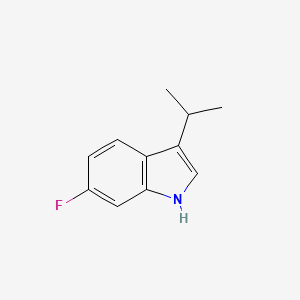

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2778614.png)

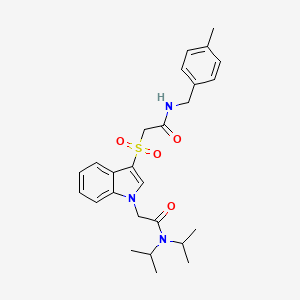

![6-(3-Fluorophenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2778615.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2778617.png)

![ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate](/img/structure/B2778618.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B2778624.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)